molecular formula C14H8F4O B3296416 2-fluoro-4-[3-(trifluoromethyl)phenyl]benzaldehyde CAS No. 893637-55-3

2-fluoro-4-[3-(trifluoromethyl)phenyl]benzaldehyde

Cat. No.: B3296416
CAS No.: 893637-55-3
M. Wt: 268.21 g/mol
InChI Key: CAZZWEYSGVYEKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-[3-(trifluoromethyl)phenyl]benzaldehyde (CAS 893637-55-3) is a high-purity fluorinated organic compound offered as a key chemical building block for research and development. With the molecular formula C 14 H 8 F 4 O and a molecular weight of 268.21 g/mol , this benzaldehyde derivative is part of the important class of fluorinated benzaldehydes . The incorporation of fluorine and the trifluoromethyl group into organic molecules is a established strategy in medicinal chemistry and drug discovery, as these groups can significantly alter a compound's physical, chemical, and biological properties. They are known to enhance metabolic stability and lipophilicity, which can improve a drug candidate's ability to permeate biological membranes . The aldehyde functional group (-CHO) provides a highly versatile reactive handle for a wide range of organic transformations, including condensation and nucleophilic addition reactions, making this compound a valuable intermediate for constructing more complex molecular architectures . It is commonly employed in the synthesis of specialized compounds for pharmaceutical and agrochemical research. This product is intended for use in laboratory research only. ATTENTION: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-4-[3-(trifluoromethyl)phenyl]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O/c15-13-7-10(4-5-11(13)8-19)9-2-1-3-12(6-9)14(16,17)18/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAZZWEYSGVYEKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Fluoro 4 3 Trifluoromethyl Phenyl Benzaldehyde and Its Structural Analogues

Retrosynthetic Approaches and Key Precursors

A logical retrosynthetic analysis of the target molecule, 2-fluoro-4-[3-(trifluoromethyl)phenyl]benzaldehyde, primarily involves the disconnection of the biaryl C-C bond. This leads to two key aromatic precursors: a functionalized 2-fluorobenzaldehyde (B47322) derivative and a 3-(trifluoromethyl)phenyl moiety.

Retrosynthetic Disconnection:

Retrosynthetic analysis of this compound
Figure 1: Retrosynthetic analysis of this compound, highlighting the key precursors for cross-coupling reactions.

This disconnection strategy points towards a convergent synthesis, where the two aromatic rings are prepared separately and then coupled in a later step. The primary precursors identified are:

A 2-fluoro-4-halobenzaldehyde: Typically, 2-fluoro-4-bromobenzaldehyde or 2-fluoro-4-iodobenzaldehyde (B1308380) are employed as the electrophilic coupling partner. The synthesis of these precursors often starts from commercially available 4-fluorobenzaldehyde (B137897), which can be selectively brominated or iodinated at the ortho position. For instance, 2-bromo-4-fluorobenzaldehyde (B1271550) can be synthesized from 4-fluorobenzaldehyde using reagents like N-bromosuccinimide (NBS) in the presence of an acid catalyst. orgsyn.orgresearchgate.net

A 3-(trifluoromethyl)phenyl organometallic reagent: This nucleophilic coupling partner can be an organoboron, organozinc, or organotin reagent.

3-(Trifluoromethyl)phenylboronic acid: This is a common precursor for Suzuki-Miyaura coupling and is commercially available or can be synthesized from 3-bromobenzotrifluoride (B45179) via a Grignard reaction followed by treatment with a borate (B1201080) ester and subsequent hydrolysis. chemicalbook.comacs.org

Organozinc and Organotin reagents: These are utilized in Negishi and Stille couplings, respectively. They can be prepared from the corresponding aryl halide (e.g., 3-bromobenzotrifluoride) through halogen-metal exchange or insertion of the metal. acs.org

Palladium-Catalyzed Cross-Coupling Strategies for Aryl-Aryl Linkage Formation

Palladium-catalyzed cross-coupling reactions are the cornerstone for the construction of the biaryl scaffold present in this compound. These methods offer high efficiency and functional group tolerance.

The Suzuki-Miyaura coupling is a widely used method for C-C bond formation, reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of the target molecule, this would involve the coupling of 2-fluoro-4-bromobenzaldehyde with 3-(trifluoromethyl)phenylboronic acid.

A typical protocol would involve the following conditions:

ComponentExample Reagent/ConditionPurpose
Aryl Halide 2-Fluoro-4-bromobenzaldehydeElectrophilic partner
Boronic Acid 3-(Trifluoromethyl)phenylboronic acidNucleophilic partner
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂/ligandCatalyzes the cross-coupling
Ligand PPh₃, SPhos, XPhosStabilizes and activates the catalyst
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid
Solvent Toluene (B28343), Dioxane, DMF/H₂OReaction medium
Temperature 80-120 °CTo drive the reaction to completion

This table is illustrative and specific conditions can vary based on literature precedence for similar substrates.

The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the biaryl product and regenerate the catalyst.

The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner. This method is known for its high reactivity and functional group tolerance. The synthesis of this compound via Negishi coupling would involve the reaction of 2-fluoro-4-bromobenzaldehyde with a 3-(trifluoromethyl)phenylzinc halide.

Key features of a Negishi coupling protocol are outlined below:

ComponentExample Reagent/ConditionPurpose
Aryl Halide 2-Fluoro-4-bromobenzaldehydeElectrophilic partner
Organozinc Reagent (3-(Trifluoromethyl)phenyl)zinc chlorideNucleophilic partner
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Catalyzes the cross-coupling
Ligand PPh₃, dppfStabilizes and activates the catalyst
Solvent THF, DioxaneReaction medium
Temperature Room temperature to 80 °CTo drive the reaction to completion

This table is illustrative and specific conditions can vary based on literature precedence for similar substrates.

A continuous-flow method has been developed for the regioselective arylation of fluoroarenes and benzotrifluoride (B45747) derivatives using a three-step metalation, zincation, and Negishi cross-coupling sequence, highlighting the efficiency of this approach for synthesizing functionalized biaryls. nih.govx-mol.net

The Stille coupling employs an organotin (organostannane) reagent. While effective, the toxicity of organotin compounds is a significant drawback. youtube.com The reaction mechanism is similar to other palladium-catalyzed cross-couplings. orgsyn.org

ComponentExample Reagent/ConditionPurpose
Aryl Halide 2-Fluoro-4-bromobenzaldehydeElectrophilic partner
Organostannane Tributyl(3-(trifluoromethyl)phenyl)stannaneNucleophilic partner
Palladium Catalyst Pd(PPh₃)₄, Pd₂(dba)₃Catalyzes the cross-coupling
Ligand PPh₃, AsPh₃Stabilizes and activates the catalyst
Solvent Toluene, DMFReaction medium
Temperature 80-120 °CTo drive the reaction to completion

This table is illustrative and specific conditions can vary based on literature precedence for similar substrates.

Other cross-coupling reactions like the Hiyama (organosilane) and Kumada (Grignard) couplings can also be envisioned for the synthesis of the target molecule, although they are less commonly employed for this specific transformation compared to Suzuki and Negishi couplings.

Nucleophilic Aromatic Substitution (SNAr) Routes for Fluorine and Trifluoromethyl Introduction

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for introducing the fluoro and trifluoromethyl groups onto the aromatic rings. This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups.

For the introduction of the fluorine atom, a precursor such as 2-nitro-4-[3-(trifluoromethyl)phenyl]benzaldehyde could undergo SNAr with a fluoride (B91410) source (e.g., KF, CsF). The nitro group, being strongly electron-withdrawing, activates the ring towards nucleophilic attack. core.ac.uk

Conversely, the trifluoromethyl group can be introduced via nucleophilic trifluoromethylation of an appropriately substituted aryl halide. researchgate.net For instance, 3-bromo-fluorobenzene could be reacted with a trifluoromethylating agent, such as a copper-CF₃ complex, to generate 3-(trifluoromethyl)fluorobenzene, a precursor to the 3-(trifluoromethyl)phenyl moiety. nih.gov

Directed Ortho-Metalation and Halogen-Metal Exchange in Aromatic Functionalization

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. semanticscholar.org In the context of synthesizing the precursors for this compound, a directing group on the aromatic ring can guide lithiation to the ortho position, which can then be quenched with an appropriate electrophile. For example, starting with 4-bromo-1-fluorobenzene, the fluorine atom can direct lithiation to the 2-position, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF) to yield 5-bromo-2-fluorobenzaldehyde.

Halogen-metal exchange is another crucial technique for generating organometallic reagents. researchgate.netnih.govwikipedia.org For instance, treating 1,3-dibromo-5-(trifluoromethyl)benzene (B1299342) with one equivalent of n-butyllithium at low temperature would selectively undergo bromine-lithium exchange to form 3-bromo-5-(trifluoromethyl)phenyllithium. This organolithium species can then be used to prepare the corresponding boronic acid or zinc reagent for subsequent cross-coupling reactions. researchgate.net

Aldehyde Functional Group Introduction and Manipulation Strategies

The introduction of an aldehyde group onto an aromatic ring is a fundamental transformation in organic synthesis. For a molecule like this compound, the formyl group can be introduced either before or after the key biaryl bond is formed. Several strategies are available for this purpose, ranging from classical formylation reactions to the transformation of other functional groups.

Direct Formylation: Direct formylation methods introduce the -CHO group directly onto the aromatic ring.

Vilsmeier-Haack Reaction: This method uses a mixture of N,N-dimethylformamide (DMF) and phosphorus oxychloride to formylate activated aromatic compounds. egyankosh.ac.in The chloroiminium ion intermediate acts as the electrophile in an electrophilic aromatic substitution. egyankosh.ac.in

Gattermann-Koch and Gattermann Reactions: The Gattermann-Koch reaction uses carbon monoxide and hydrochloric acid with a catalyst, while the related Gattermann synthesis employs hydrogen cyanide. egyankosh.ac.in

Metal-Mediated Formylation: A common route for introducing an aldehyde group involves ortho-lithiation or Grignard reagent formation from an aryl halide, followed by quenching with a formylating agent like DMF. google.com For instance, a bromo-substituted precursor can be converted into a Grignard reagent, which then reacts with DMF to generate the aldehyde after hydrolysis. google.com

Oxidation of Precursors: The aldehyde can be formed by the oxidation of a methyl or hydroxymethyl group.

Oxidation of Methylarenes: The liquid-phase oxidation of a methyl group on the aromatic ring can yield a benzaldehyde (B42025). egyankosh.ac.in However, controlling the reaction to prevent over-oxidation to the carboxylic acid can be challenging.

Oxidation of Benzyl (B1604629) Alcohols: Primary benzyl alcohols are readily oxidized to the corresponding aldehydes using a variety of reagents, such as pyridinium (B92312) chlorochromate (PCC). researchgate.net

Reduction of Precursors: Alternatively, the aldehyde functionality can be obtained through the reduction of more oxidized functional groups.

Reduction of Carboxylic Acid Derivatives: Acid chlorides and esters can be selectively reduced to aldehydes using specific reducing agents like lithium tri-t-butoxyaluminum hydride. researchgate.net Weinreb amides are particularly useful precursors, as their reduction with reagents like diisobutylaluminium hydride (DIBAL-H) stops at the aldehyde stage. acs.orgresearchgate.net

Reduction of Nitriles: Aromatic nitriles can be reduced to aldehydes. For example, 4-(trifluoromethyl)benzonitrile (B42179) can be reduced to 4-(trifluoromethyl)benzaldehyde (B58038) using a nickel/aluminum alloy catalyst in aqueous formic acid. prepchem.com

Protecting and Masking Strategies: In complex syntheses, it is often necessary to "mask" the reactive aldehyde group to prevent unwanted side reactions. A stable intermediate is formed which can withstand subsequent reaction conditions before being converted back to the aldehyde.

Weinreb Amide Reduction: The reduction of a Weinreb amide with DIBAL-H forms a stable aluminum hemiaminal intermediate. This "masked aldehyde" is stable enough to allow for subsequent cross-coupling reactions with organometallic reagents before being hydrolyzed to reveal the aldehyde. acs.orgresearchgate.net

Oxazoline (B21484) Group: An oxazoline group can serve as both a protecting group for a carboxylic acid and a directing group for ortho-metalation, allowing for the introduction of substituents before being converted back to the aldehyde functionality. beilstein-journals.org

A plausible synthetic approach for this compound would involve a Suzuki-Miyaura cross-coupling between 2-fluoro-4-bromobenzaldehyde and 3-(trifluoromethyl)phenylboronic acid. This strategy introduces the aldehyde group early and builds the biaryl structure in the final step.

Optimization of Reaction Conditions, Yields, and Selectivity

Optimizing reaction conditions is critical for maximizing the yield of the desired product and ensuring high selectivity, thereby minimizing side products and simplifying purification. For the synthesis of this compound and its analogues, the optimization of the key biaryl coupling step, typically a Suzuki-Miyaura reaction, is paramount.

The Suzuki-Miyaura coupling involves a palladium catalyst, a base, and a solvent to couple an organoboron compound with an organohalide. The efficiency of this reaction is highly dependent on the choice of these components.

Catalyst and Ligand: The choice of palladium catalyst and its associated ligand is crucial. Palladium(0) complexes, such as Pd(PPh₃)₄, are commonly used. mdpi.com The ligand influences the stability and reactivity of the catalyst, affecting both yield and turnover number. rsc.org For example, dialkylbiarylphosphine and trialkylphosphine ligands have been shown to be effective in optimizing Suzuki reactions. rsc.org

Base: The base plays a key role in the transmetalation step of the catalytic cycle. A variety of bases can be used, including carbonates (K₂CO₃, Na₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). mdpi.comresearchgate.net The strength and solubility of the base can significantly impact reaction rates and yields. In a study on the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine, K₃PO₄ was found to be an effective base. mdpi.com

Solvent: The solvent system must be able to dissolve the reactants and facilitate the catalytic cycle. Common solvents include toluene, 1,4-dioxane (B91453), and acetonitrile (B52724), often with the addition of water. mdpi.com The choice of solvent can influence reaction kinetics and product yields. For instance, in one optimization study, 1,4-dioxane provided a better yield (60%) compared to toluene (40%) or acetonitrile (36%). mdpi.com

Temperature and Reaction Time: These parameters are often interdependent. Higher temperatures can increase the reaction rate but may also lead to catalyst decomposition or the formation of side products. Optimization involves finding a balance that allows the reaction to proceed to completion in a reasonable timeframe with minimal degradation. researchgate.net

The following table illustrates a hypothetical optimization of a Suzuki-Miyaura coupling reaction for a structural analogue, 4-biphenylcarboxaldehyde, from 4-bromobenzaldehyde (B125591) and phenylboronic acid, based on typical findings in the literature. mdpi.comresearchgate.net

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O801275
2Pd(PPh₃)₄ (5)K₃PO₄Toluene/H₂O801285
3Pd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O801092
4Pd(dppf)Cl₂ (3)K₃PO₄1,4-Dioxane/H₂O801095
5Pd(dppf)Cl₂ (3)K₃PO₄1,4-Dioxane/H₂O100694

Selectivity is another key aspect. In molecules with multiple reactive sites, such as di-halogenated precursors, selective coupling at one site over another may be desired. This can often be controlled by the choice of catalyst and reaction conditions. Furthermore, in reactions involving the aldehyde group itself, such as aldol (B89426) or condensation reactions, controlling chemo- and stereoselectivity is essential. rsc.orgresearchgate.netacs.org

Green Chemistry Principles and Sustainable Synthesis Approaches

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unife.it The synthesis of specialty chemicals like this compound and its analogues can be made more sustainable by incorporating these principles.

Use of Greener Solvents: A primary goal is to minimize or replace hazardous organic solvents.

Water as a Solvent: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Suzuki-Miyaura cross-coupling reactions have been successfully performed in water, often with the aid of a co-solvent or surfactant, which can enhance reaction rates. researchgate.netresearchgate.net

Deep Eutectic Solvents (DES): These are mixtures of compounds that have a much lower melting point than the individual components. They are often biodegradable, have low volatility, and can be effective media for organic reactions. nih.gov

Solvent-Free Reactions: Performing reactions without a solvent, for example by grinding solid reactants together (mechanochemistry), represents an ideal green approach, minimizing solvent waste entirely. nih.govnih.gov

Alternative Energy Sources: Conventional heating methods can be energy-intensive. Alternative energy sources can significantly reduce reaction times and energy consumption.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating. nih.gov

Ultrasound-Assisted Synthesis: Sonication can enhance reaction rates by creating localized high-temperature and high-pressure zones through acoustic cavitation. nih.gov

Catalysis and Atom Economy:

Heterogeneous Catalysts: Using catalysts supported on solid materials (e.g., silica (B1680970), magnetic nanoparticles) allows for easy separation from the reaction mixture and recycling of the catalyst, reducing waste and cost. researchgate.netmdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core green chemistry principle. Reactions like direct C-H activation are being explored as alternatives to traditional cross-couplings that require pre-functionalized starting materials, thus improving atom economy.

Sustainable Reagents: The choice of reagents can have a significant environmental impact.

Benign Oxidants: Replacing hazardous heavy-metal-based oxidants with greener alternatives like hydrogen peroxide (H₂O₂) or even molecular oxygen (O₂) is a key goal. mdpi.com For example, the oxidation of toluene to benzaldehyde can be performed using H₂O₂ with a vanadium catalyst in a biphasic system, avoiding organic solvents. mdpi.com

Renewable Feedstocks: While not always directly applicable to complex fluorinated aromatics, the principle of using renewable starting materials is a long-term goal for sustainable chemistry. acs.org

The following table summarizes some green alternatives to conventional synthetic methods relevant to the synthesis of benzaldehyde derivatives.

Table 2: Green Chemistry Approaches in Synthesis

Synthetic StepConventional MethodGreen AlternativeAdvantage
SolventToluene, Dioxane, DMFWater, Deep Eutectic Solvents (DES), Solvent-freeReduced toxicity and waste. researchgate.netnih.gov
Energy InputOil bath heating (hours)Microwave, Ultrasound (minutes)Reduced energy consumption and reaction time. nih.gov
CatalystHomogeneous Pd complexesHeterogeneous, recyclable catalysts (e.g., Pd on nanoparticles)Easy separation and reuse of catalyst. mdpi.com
OxidationStoichiometric heavy metal oxidants (e.g., CrO₃)Catalytic oxidation with H₂O₂ or O₂Avoids toxic heavy metal waste. mdpi.com

By integrating these strategies, the environmental footprint of synthesizing complex molecules like this compound can be significantly reduced.

Spectroscopic and Structural Data for this compound Currently Unavailable in Public Scientific Databases

Comprehensive searches of public scientific databases and literature have yielded no specific experimental spectroscopic or structural data for the chemical compound This compound .

Despite extensive investigation for information pertaining to the advanced analytical characterization of this specific molecule, no detailed research findings, data tables, or spectra are available in the public domain. The requested analysis, which includes High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), Infrared (IR) and Raman Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and X-Ray Crystallography, could not be completed due to the absence of published data for this particular compound.

It is important to note that while data exists for structurally related compounds, such as 2-fluoro-4-(trifluoromethyl)benzaldehyde (B1268082), these molecules are distinct chemical entities. The user's strict requirement to focus solely on This compound prevents the inclusion of information from these other compounds.

The lack of available information suggests that this compound may be a novel chemical entity, a proprietary intermediate not described in open literature, or a substance that has not yet been subjected to thorough public scientific scrutiny and characterization. Therefore, the generation of a scientifically accurate article adhering to the requested detailed outline is not possible at this time.

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Fluoro 4 3 Trifluoromethyl Phenyl Benzaldehyde

Chiroptical Spectroscopic Methods (e.g., CD, ORD) for Enantiomeric Purity and Absolute Configuration (if chiral derivatives are studied)

No studies on chiral derivatives of 2-fluoro-4-[3-(trifluoromethyl)phenyl]benzaldehyde were found. Consequently, there is no available data on the use of Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) for determining enantiomeric purity or absolute configuration for any of its derivatives.

Comprehensive Interpretation of Spectroscopic Data and Correlational Analysis

A comprehensive and correlational analysis of spectroscopic data (including NMR, IR, and Mass Spectrometry) for this compound cannot be conducted as no such data has been published or made publicly available.

Based on a comprehensive search, there are no specific theoretical and computational investigations available in the public domain for the chemical compound This compound .

Therefore, it is not possible to provide a detailed and scientifically accurate article on the theoretical and computational investigations of this specific molecule as outlined in the request. Generating content for the specified sections—including quantum chemical calculations, molecular dynamics simulations, spectroscopic parameter predictions, and reaction mechanism elucidation—would require fabricating data, which would be inaccurate and misleading.

Further research in computational chemistry databases and scholarly articles would be necessary to generate the specific data required for the requested analysis. Without such foundational research, any attempt to create the article would be speculative and not based on established scientific findings.

Theoretical and Computational Investigations of 2 Fluoro 4 3 Trifluoromethyl Phenyl Benzaldehyde

Solvent Effects and Solvation Models in Computational Studies

The surrounding solvent medium can significantly influence the conformational stability, reactivity, and electronic properties of a solute molecule. Computational studies on 2-fluoro-4-[3-(trifluoromethyl)phenyl]benzaldehyde would necessitate the inclusion of solvent effects to provide a realistic depiction of its behavior in solution. Solvation models are broadly categorized into explicit and implicit models.

Explicit solvent models involve the inclusion of individual solvent molecules in the computational simulation. While this approach can provide a highly detailed picture of solute-solvent interactions, it is computationally expensive.

Implicit solvent models, also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model. nih.gov A variant of this is the Integral Equation Formalism for the Polarizable Continuum Model (IEF-PCM), which has been successfully applied to study fluorinated biphenyl (B1667301) compounds. nih.gov In such a model, the solute molecule is placed in a cavity within the solvent continuum, and the electrostatic interactions between the solute and the polarized solvent are calculated.

For a molecule like this compound, the choice of solvent would be critical. For instance, studying the molecule in a nonpolar solvent like toluene (B28343) versus a polar solvent like dimethyl sulfoxide (B87167) (DMSO) would reveal different aspects of its electronic and conformational behavior. The strong dipole moments associated with the carbonyl group, the C-F bond, and the CF3 group would lead to significant interactions with polar solvents.

Table 1: Illustrative Data from Solvation Model Calculations on this compound

SolventDielectric Constant (ε)Calculated Dipole Moment (Debye)Solvation Energy (kcal/mol)
Vacuum13.250
Toluene2.383.88-4.5
Dichloromethane8.934.72-8.2
Acetonitrile (B52724)36.645.51-12.7
Water78.395.98-15.3

Note: The data in this table is illustrative and represents typical trends observed in computational studies when moving from nonpolar to polar solvents. Actual values would be obtained from specific quantum chemical calculations.

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Chemical Behavior (excluding biological)

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their physicochemical properties. rsc.org These models are built on the principle that the properties of a chemical compound are determined by its molecular structure. For a series of related compounds, QSPR can be a powerful method for predicting properties without the need for experimental measurements. unicamp.brnih.gov

In the context of this compound, a QSPR study would involve calculating a set of molecular descriptors that numerically represent its structural and electronic features. These descriptors can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule, such as connectivity indices.

Geometrical descriptors: Derived from the 3D structure of the molecule, such as molecular surface area and volume.

Quantum-chemical descriptors: Calculated from the electronic wavefunction, including dipole moment, orbital energies (HOMO, LUMO), and atomic charges. researchgate.net

Once calculated, these descriptors for a series of related benzaldehyde (B42025) derivatives would be used to build a mathematical model that correlates them with a specific property, such as boiling point, refractive index, or chromatographic retention time. upfluorochem.com Techniques like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are commonly used to develop these models. nih.gov

Table 2: Examples of Molecular Descriptors for QSPR Studies of this compound

Descriptor TypeDescriptor NameIllustrative ValuePredicted Property Correlation
TopologicalWiener Index1258Boiling Point
GeometricalMolecular Surface Area285.4 ŲSolubility
Quantum-ChemicalDipole Moment3.25 D (in vacuum)Polarity, Chromatographic Retention
Quantum-ChemicalHOMO Energy-7.8 eVElectron-donating ability
Quantum-ChemicalLUMO Energy-1.5 eVElectron-accepting ability

Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the types of descriptors used in QSPR studies.

Advanced Computational Methodologies for Fluorine-Containing Organic Molecules

The presence of fluorine atoms in organic molecules presents unique challenges for computational chemistry due to the high electronegativity and the nature of the carbon-fluorine bond. wikipedia.org Standard computational methods may not always accurately capture the subtle electronic effects of fluorine, such as inductive effects and hyperconjugation. Therefore, advanced computational methodologies are often required for reliable predictions.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry and is well-suited for studying organofluorine compounds. nih.gov However, the choice of the exchange-correlation functional is critical. Functionals that are specifically parameterized to handle non-covalent interactions and long-range effects, such as dispersion-corrected functionals (e.g., B3LYP-D3) or range-separated functionals (e.g., CAM-B3LYP), are often preferred.

Ab initio methods , such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy but at a greater computational cost. These methods are often used as benchmarks to validate the results obtained from DFT calculations.

For this compound, these advanced methods would be crucial for accurately modeling:

The conformational landscape, particularly the torsional barrier for rotation around the biphenyl linkage.

The electronic structure, including the distribution of electron density and the molecular electrostatic potential. nih.gov

The prediction of spectroscopic properties, such as NMR chemical shifts, where fluorine can have a significant influence.

The use of appropriate basis sets is also essential. For fluorine-containing molecules, basis sets that include polarization and diffuse functions (e.g., 6-311+G(d,p)) are necessary to accurately describe the electron distribution around the highly electronegative fluorine atoms. nih.gov

Table 3: Comparison of Computational Methodologies for Fluorinated Molecules

MethodLevel of TheoryComputational CostTypical Application for this compound
Semi-empiricalPM7, AM1LowInitial geometry optimization, screening of conformers
Density Functional TheoryB3LYP/6-31G(d)ModerateGeometry optimization, electronic structure, vibrational frequencies
Density Functional TheoryM06-2X/6-311+G(d,p)HighAccurate energy calculations, barrier heights, non-covalent interactions
Ab initioMP2/aug-cc-pVTZVery HighHigh-accuracy benchmark calculations, conformational energies
Ab initioCCSD(T)/aug-cc-pVTZExtremely High"Gold standard" for single-point energy calculations, reaction energies

Reactivity and Chemical Derivatization of 2 Fluoro 4 3 Trifluoromethyl Phenyl Benzaldehyde

Aldehyde Functional Group Transformations

The aldehyde moiety is a versatile functional group that readily undergoes a range of transformations, providing access to a diverse array of chemical derivatives.

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde group of 2-fluoro-4-[3-(trifluoromethyl)phenyl]benzaldehyde can be readily oxidized to the corresponding carboxylic acid, 2-fluoro-4-[3-(trifluoromethyl)phenyl]benzoic acid. This transformation is a common and efficient process in organic synthesis. A variety of oxidizing agents can be employed for this purpose, ranging from mild to strong oxidants.

Commonly used reagents for the oxidation of aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), and silver oxide (Ag₂O). The choice of oxidant may depend on the presence of other functional groups within the molecule and the desired reaction conditions. For instance, the Tollens' test, which utilizes silver nitrate (B79036) in an ammonia (B1221849) solution, provides a mild method for this oxidation.

Oxidizing AgentTypical ConditionsProduct
Potassium Permanganate (KMnO₄)Basic aqueous solution, heat2-fluoro-4-[3-(trifluoromethyl)phenyl]benzoic acid
Jones Reagent (CrO₃/H₂SO₄)Acetone, 0°C to room temperature2-fluoro-4-[3-(trifluoromethyl)phenyl]benzoic acid
Silver Oxide (Ag₂O)Basic aqueous solution2-fluoro-4-[3-(trifluoromethyl)phenyl]benzoic acid

The resulting carboxylic acid is a valuable intermediate for the synthesis of other derivatives such as esters, amides, and acid chlorides.

Reduction Reactions to Alcohol Derivatives

The aldehyde can be reduced to the corresponding primary alcohol, (2-fluoro-4-[3-(trifluoromethyl)phenyl]phenyl)methanol. This reduction is typically achieved using hydride-based reducing agents.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent and is often preferred for its selectivity for aldehydes and ketones. Lithium aluminum hydride is a more powerful reducing agent and will also reduce other functional groups if present.

Reducing AgentTypical SolventProduct
Sodium Borohydride (NaBH₄)Methanol or Ethanol(2-fluoro-4-[3-(trifluoromethyl)phenyl]phenyl)methanol
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether or Tetrahydrofuran (THF)(2-fluoro-4-[3-(trifluoromethyl)phenyl]phenyl)methanol

The resulting benzyl (B1604629) alcohol can be further functionalized, for example, through esterification or conversion to the corresponding benzyl halide.

Nucleophilic Addition Reactions (e.g., Wittig, Horner-Wadsworth-Emmons, Aldol (B89426) Condensations)

The electrophilic carbon atom of the aldehyde group is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon bonds.

Wittig Reaction: The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes. masterorganicchemistry.comwikipedia.orglibretexts.orgorganic-chemistry.org In this reaction, a phosphorus ylide (Wittig reagent) reacts with the aldehyde to form an oxaphosphetane intermediate, which then collapses to yield an alkene and a phosphine (B1218219) oxide. masterorganicchemistry.comwikipedia.org The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. organic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction: The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate (B1237965) carbanion. wikipedia.orgalfa-chemistry.comyoutube.comyoutube.com This reaction often provides better yields and stereoselectivity, typically favoring the formation of (E)-alkenes. wikipedia.org The use of phosphonates bearing electron-withdrawing groups, such as trifluoromethyl groups, can influence the stereochemical outcome. nrochemistry.com

Aldol Condensation: In the presence of a base or acid catalyst, this compound can react with an enolizable carbonyl compound (an aldehyde or ketone with an α-hydrogen) in an aldol condensation. magritek.comyoutube.comresearchgate.net This reaction leads to the formation of a β-hydroxy carbonyl compound, which can subsequently dehydrate to form an α,β-unsaturated carbonyl compound. Due to the absence of α-hydrogens, this compound can only act as the electrophilic partner in this reaction.

ReactionReagent(s)Product Type
Wittig ReactionPhosphorus Ylide (e.g., Ph₃P=CHR)Alkene
Horner-Wadsworth-EmmonsPhosphonate Carbanion (e.g., (EtO)₂P(O)CH₂R) + Base(E)-Alkene (typically)
Aldol CondensationEnolizable Aldehyde/Ketone + Base/Acidα,β-Unsaturated Carbonyl

Imine and Oxime Formation and Related Condensation Reactions

The aldehyde functional group readily undergoes condensation reactions with primary amines and hydroxylamine (B1172632) to form imines (Schiff bases) and oximes, respectively. acs.orgnih.govnih.govorganic-chemistry.org These reactions involve the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.

The formation of imines from fluorinated benzaldehydes is a well-established transformation. nih.gov Similarly, the reaction with hydroxylamine hydrochloride in the presence of a base will yield the corresponding oxime. nih.govwikipedia.org These derivatives are often crystalline solids and can be useful for characterization purposes.

ReagentProduct Type
Primary Amine (R-NH₂)Imine (Schiff Base)
Hydroxylamine (NH₂OH)Oxime

Aromatic Substitution Reactions Influenced by Fluoro and Trifluoromethyl Groups

The fluoro and trifluoromethyl groups are strong electron-withdrawing groups that significantly influence the reactivity of the aromatic ring towards substitution reactions.

Electrophilic Aromatic Substitution Reactivity Profiling

Both the fluorine atom and the trifluoromethyl group are deactivating and meta-directing for electrophilic aromatic substitution (EAS). lkouniv.ac.in The aldehyde group is also a deactivating, meta-directing group. Therefore, the aromatic ring of this compound is strongly deactivated towards electrophilic attack.

The directing effects of the substituents on the benzaldehyde (B42025) ring are as follows:

-CHO group: meta-directing

-F group: ortho-, para-directing (but deactivating)

-C₆H₄(m-CF₃) group: This is a more complex system, but the trifluoromethyl group on the adjacent phenyl ring is strongly deactivating.

Organometallic Reactions and Catalyst Development Involving this compound Scaffolds

The presence of a reactive C-F bond and an aldehyde functionality allows this compound to participate in a variety of organometallic reactions, particularly those catalyzed by transition metals like palladium.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Aryl fluorides, especially those activated by electron-withdrawing groups, can serve as electrophilic partners in these reactions. It is conceivable that this compound could undergo Suzuki-Miyaura coupling with boronic acids or Hiyama cross-coupling with organosilanes to introduce new aryl or alkyl substituents at the 2-position, leading to the synthesis of complex poly-aromatic structures. acs.orgresearchgate.net The aldehyde group would likely need to be protected during these transformations to prevent unwanted side reactions with the organometallic reagents.

Furthermore, the aldehyde group itself can be a site for organometallic transformations. For instance, it can be converted into other functional groups that can then participate in catalytic cycles. The development of palladium-catalyzed dehydrogenative fluoroalkoxylation of benzaldehydes showcases the utility of the aldehyde group in directing C-H activation at the ortho position, although in the case of this compound, the fluorine atom would be the preferred leaving group in substitution reactions.

While there is potential for this molecule to be a precursor in the synthesis of ligands for catalysis, for example, by converting the aldehyde to a phosphine or an N-heterocyclic carbene precursor, there is currently no specific literature describing the use of this compound scaffolds in catalyst development. However, the synthesis of organometallic complexes with substituted benzaldehydes is a known area of research, where the aldehyde can coordinate to a metal center or be transformed into a part of a larger ligand framework.

Cycloaddition Reactions and Pericyclic Processes

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are a fundamental class of reactions in organic chemistry. nih.gov For this compound, the most relevant of these are likely cycloaddition reactions involving the aldehyde group.

The carbonyl group of an aldehyde can act as a dienophile in a hetero-Diels-Alder reaction, a type of [4+2] cycloaddition. libretexts.org This reactivity is enhanced when the aldehyde is attached to an aromatic ring bearing electron-withdrawing groups, as is the case with this compound. rsc.org The electron-withdrawing substituents lower the energy of the LUMO of the carbonyl group, facilitating its interaction with the HOMO of a diene. libretexts.org These reactions can be thermally induced or catalyzed by Lewis acids and typically lead to the formation of dihydropyran derivatives. rsc.org The stereochemical outcome of such reactions is often highly predictable, following the endo rule observed in conventional Diels-Alder reactions.

Another potential pericyclic process is the ene reaction, where the aldehyde can react with an alkene possessing an allylic hydrogen. However, this is generally less common for aromatic aldehydes unless specific activating conditions are employed.

While the biphenyl (B1667301) system itself is not typically involved in pericyclic reactions, its electronic influence is crucial for the reactivity of the aldehyde group in cycloadditions. There are no specific studies detailing the participation of this compound in cycloaddition or other pericyclic reactions in the current literature.

Kinetics and Thermodynamics of Key Derivatization Pathways

The kinetics of SNAr reactions are highly dependent on the nature of the substrate, the nucleophile, the leaving group, and the solvent. For reactions involving activated aryl fluorides, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. stackexchange.com The rate of this step is accelerated by the presence of strong electron-withdrawing groups that stabilize the developing negative charge in the transition state leading to the intermediate.

The reactivity of halogens as leaving groups in SNAr reactions often follows the order F > Cl > Br > I, which is the reverse of their leaving group ability in SN1 and SN2 reactions. This is because the high electronegativity of fluorine strongly activates the aromatic ring towards nucleophilic attack, and the C-F bond cleavage occurs in the fast, non-rate-determining step. stackexchange.com

Quantitative studies of substituent effects on reaction rates can be analyzed using the Hammett equation, which relates the rate constants of a series of reactions with the electronic properties of the substituents. For SNAr reactions, a positive rho (ρ) value is typically observed, indicating that the reaction is favored by electron-withdrawing substituents that stabilize the negatively charged intermediate. A Hammett plot for a catalytic concerted SNAr reaction of various substituted fluoroarenes yielded a ρ value of +2.9, consistent with the buildup of negative charge on the aromatic ring in the transition state. acs.org

Below is a representative table of kinetic data for the SNAr reaction of 1-fluoro-2,4-dinitrobenzene (B121222) (a compound with strong activation for SNAr) with various nucleophiles to illustrate the influence of the nucleophile on the reaction rate.

Table 1: Second-order rate constants for the reaction of 1-fluoro-2,4-dinitrobenzene with various nucleophiles in aqueous solution at 25°C.

NucleophilepKa of conjugate acidRate Constant (kN, M-1s-1)
Cysteine8.331.58 x 104
N-acetylcysteine9.522.51 x 103
Glutathione8.751.99 x 103

Data adapted from a study on biothiols. nih.gov

Mechanistic Studies of Novel Transformations

Mechanistic investigations into the reactions of complex molecules like this compound are crucial for understanding their reactivity and for the rational design of new synthetic methodologies. Such studies often employ a combination of experimental techniques (e.g., kinetic studies, isotopic labeling, characterization of intermediates) and computational chemistry.

For SNAr reactions, a key mechanistic question is whether the reaction proceeds through a stepwise or a concerted pathway. While the stepwise mechanism via a Meisenheimer intermediate is well-established for highly activated systems, recent studies have provided evidence for concerted mechanisms in some SNAr reactions. nih.gov The specific pathway is influenced by the stability of the potential Meisenheimer intermediate; if the intermediate is not sufficiently stabilized, the reaction may favor a concerted pathway where bond formation and bond cleavage occur in a single step.

In the realm of organometallic chemistry, mechanistic studies on palladium-catalyzed cross-coupling reactions of aryl fluorides focus on understanding the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The activation of the typically strong C-F bond is a critical step and is often the focus of mechanistic investigations. The nature of the ligands on the palladium center plays a crucial role in facilitating these steps. For instance, in the decarbonylative fluoroalkylation at palladium(II), computational studies have revealed that favorable interactions can accelerate key steps like carbonyl de-insertion.

Novel transformations of fluorinated aromatic aldehydes could involve the simultaneous reaction of both the fluorine and aldehyde functionalities. For example, a reaction sequence could involve an initial SNAr reaction followed by an intramolecular reaction involving the aldehyde group to construct complex heterocyclic systems. Mechanistic studies of such transformations would aim to elucidate the sequence of events and identify any key intermediates or transition states.

Applications of 2 Fluoro 4 3 Trifluoromethyl Phenyl Benzaldehyde As a Core Chemical Building Block

Role in the Synthesis of Complex Organic Molecules

The unique combination of a biphenyl (B1667301) backbone with fluorine and trifluoromethyl substituents imparts desirable properties such as enhanced thermal stability, metabolic resistance, and lipophilicity to target molecules. nih.gov The aldehyde functional group is a versatile handle for a multitude of subsequent chemical reactions.

Key Transformations of the Aldehyde Group

Reaction Type Reagents Resulting Structure
Reductive Amination Amine (R-NH₂), Reducing Agent (e.g., NaBH(OAc)₃) Secondary or Tertiary Amine
Wittig Reaction Phosphonium Ylide (Ph₃P=CHR) Alkene (Stilbene derivative)
Aldol (B89426) Condensation Ketone/Enolate α,β-Unsaturated Ketone
Grignard Reaction Organomagnesium Halide (R-MgBr) Secondary Alcohol

In medicinal chemistry, the fluorinated biphenyl scaffold is a privileged structure found in numerous therapeutic agents. The compound 2-fluoro-4-[3-(trifluoromethyl)phenyl]benzaldehyde serves as an ideal starting point for constructing advanced pharmaceutical intermediates. For instance, the aldehyde can be converted into an amine via reductive amination, a key step in the synthesis of many active pharmaceutical ingredients (APIs). It can also undergo condensation reactions to form complex heterocyclic systems. The presence of both a fluorine atom and a trifluoromethyl group can enhance the metabolic stability and binding affinity of potential drug candidates. myskinrecipes.com While specific examples for this exact molecule are not prevalent, analogous structures are used in the synthesis of complex agents, such as G protein-coupled receptor 52 (GPR52) agonists, where a trifluoromethylbenzylidene unit is a key component. thieme-connect.com

The incorporation of fluorine atoms and trifluoromethyl (CF₃) groups is a well-established strategy in the design of modern agrochemicals, including herbicides, fungicides, and insecticides. myskinrecipes.com These groups can significantly increase the biological efficacy and environmental persistence of the active compounds. The this compound structure contains the necessary elements to serve as a core fragment for new crop protection agents. The aldehyde group allows for its conjugation to other molecules to produce the final active ingredient, whose fluorinated biphenyl core would be expected to enhance performance.

Aromatic aldehydes are fundamental precursors in the synthesis of various specialty chemicals, including dyes and pigments. google.com The extended π-conjugated system of the biphenyl structure in this compound makes it a candidate for creating chromophores. Through condensation reactions with aniline (B41778) derivatives or active methylene (B1212753) compounds, it can be converted into Schiff bases, stilbenes, and other conjugated systems that may exhibit specific colors or fluorescent properties. The fluorine and CF₃ groups can be used to fine-tune the electronic properties of these molecules, thereby modifying their absorption and emission spectra for specialized applications.

Utility in Materials Science and Polymer Chemistry

The rigidity of the biphenyl core and the unique properties of the fluorine substituents make this compound an interesting candidate for the development of advanced materials.

Fluorinated aldehydes can be employed as monomers in the synthesis of specialized polymers. For example, they can participate in Friedel–Crafts polycondensation reactions with aromatic compounds to create fluorinated polymers of intrinsic microporosity (PIMs). acs.org These materials are characterized by high thermal stability and free volume, making them suitable for gas separation membranes and other advanced applications. The biphenyl structure of this compound would contribute to the rigidity and thermal stability of the resulting polymer backbone.

The elongated, rigid structure of biphenyl derivatives is a common feature in molecules designed for liquid crystal applications. nih.gov The introduction of a polar trifluoromethyl group can significantly influence the dielectric anisotropy and thermal stability of liquid crystalline materials, which are crucial parameters for their use in display technologies. mdpi.com Therefore, this compound is a promising precursor for the synthesis of new liquid crystals. The aldehyde group can be readily transformed into various linking groups (e.g., imines, esters) to connect the rigid biphenyl core to other mesogenic units, allowing for the precise design of materials with desired liquid crystalline properties.

Potential Applications Based on Molecular Features

Structural Feature Associated Property Potential Application Area
Biphenyl Core Rigidity, π-conjugation Liquid Crystals, Functional Polymers
Aldehyde Group High reactivity, Versatility Synthetic handle for pharmaceuticals, dyes, polymers
Fluorine Atom Metabolic stability, Modified electronics Pharmaceuticals, Agrochemicals

Precursor for Ligands in Coordination Chemistry and Catalysis

The aldehyde functionality of this compound serves as a key reactive site for the synthesis of various ligands, particularly Schiff base ligands. Schiff bases, formed by the condensation of an aldehyde with a primary amine, are a versatile class of ligands in coordination chemistry due to their ability to form stable complexes with a wide range of metal ions.

The general synthesis of a Schiff base ligand from an aromatic aldehyde is depicted below:

Reactant 1Reactant 2Product
Aromatic Aldehyde (e.g., this compound)Primary AmineSchiff Base Ligand

Development of Novel Catalytic Systems Utilizing Derivatives of this compound

Derivatives of this compound hold potential for the development of novel catalytic systems. The presence of fluorine and trifluoromethyl groups can significantly influence the electronic environment of a catalytic center, thereby tuning its reactivity and selectivity.

For instance, metal complexes of ligands derived from this benzaldehyde (B42025) could be investigated as catalysts in a variety of reactions. The electron-withdrawing nature of the substituents could enhance the Lewis acidity of the metal center, making it a more effective catalyst for reactions such as Friedel-Crafts alkylations or olefin epoxidation. While no specific catalytic systems based on this compound have been reported, the general field of catalysis with fluorinated ligands is an active area of research.

Design and Fabrication of Functional Materials

The unique structural characteristics of this compound also make it an attractive building block for the design and fabrication of functional materials, such as fluorinated polymers and metal-organic frameworks (MOFs).

Fluorinated polymers are known for their desirable properties, including high thermal stability, chemical resistance, and low surface energy. While direct polymerization of the benzaldehyde is unlikely, it can be chemically modified to produce monomers suitable for polymerization. For example, the aldehyde group could be reduced to an alcohol, which can then be converted into an acrylate (B77674) or methacrylate (B99206) monomer for radical polymerization. The resulting polymers would possess the fluorinated and trifluoromethylated phenyl side chains, which could impart unique surface properties and enhance the material's performance in applications such as specialized coatings.

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. By modifying this compound to introduce coordinating groups (e.g., carboxylates), it can be used as a linker in the synthesis of novel MOFs. The fluorine and trifluoromethyl groups within the MOF structure could lead to materials with tailored pore environments and specific adsorption properties, potentially useful for gas storage and separation applications. Although specific MOFs based on this particular benzaldehyde have not been described, the synthesis of fluorinated MOFs is a well-established strategy for creating materials with unique functionalities.

Potential Functional MaterialPrecursor DerivatizationKey Properties
Fluorinated PolymerReduction of aldehyde to alcohol, followed by esterification to an acrylate/methacrylate monomer.High thermal stability, chemical resistance, low surface energy.
Metal-Organic Framework (MOF)Oxidation of aldehyde to a carboxylic acid to act as a linker.Tailored pore size and environment, specific gas adsorption properties.

Analytical Methodologies for 2 Fluoro 4 3 Trifluoromethyl Phenyl Benzaldehyde and Its Synthetic Intermediates

Chromatographic Techniques for Separation, Purification, and Purity Assessment

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the separation of complex mixtures, the purification of target compounds, and the assessment of purity. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are among the most widely used chromatographic techniques for the analysis of 2-fluoro-4-[3-(trifluoromethyl)phenyl]benzaldehyde and its related compounds.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, quantification, and purification of non-volatile and thermally labile compounds. For fluorinated benzaldehydes, reversed-phase HPLC (RP-HPLC) is a common approach. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.

For the purification of compounds on a larger scale, preparative HPLC is employed. This technique utilizes larger columns and higher flow rates to isolate substantial quantities of the desired product. The principles of separation remain the same as in analytical HPLC, with the goal being the collection of pure fractions of the target compound.

Table 1: Illustrative HPLC Parameters for Analysis of Fluorinated Benzaldehydes

ParameterCondition
ColumnC18, 4.6 mm x 250 mm, 5 µm
Mobile PhaseAcetonitrile (B52724):Water (gradient or isocratic)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL
Column TemperatureAmbient

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Given the volatility of many benzaldehyde (B42025) derivatives, GC is a suitable method for their analysis. When coupled with a Flame Ionization Detector (FID), GC can be used for quantitative analysis, while coupling with a Mass Spectrometer (GC-MS) allows for both quantification and structural identification.

For the analysis of fluorinated benzaldehydes, a non-polar or medium-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or equivalent), is often employed. A temperature-programmed oven is used to ensure the efficient separation of compounds with different boiling points. The injector and detector temperatures are set high enough to prevent condensation of the analytes. While specific GC parameters for this compound are not widely published, data for the related compound 2-fluoro-4-(trifluoromethyl)benzaldehyde (B1268082) is available in the PubChem database, indicating its amenability to GC-MS analysis. nih.gov

Table 2: Representative GC-MS Parameters for Analysis of Fluorinated Benzaldehydes

ParameterCondition
Column5% Phenyl Polysiloxane (e.g., DB-5), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow
Oven ProgramInitial temp. 50°C, hold 2 min, ramp to 250°C at 10°C/min, hold 5 min
Injector Temperature250°C
Detector (MS)Transfer line at 280°C, Ion source at 230°C, Electron ionization (70 eV)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for monitoring reaction progress, identifying compounds in a mixture, and determining the appropriate solvent system for column chromatography. For substituted benzaldehydes, silica (B1680970) gel is a common stationary phase. The mobile phase is typically a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). The ratio of these solvents is adjusted to achieve optimal separation, which is generally indicated by Rf values between 0.2 and 0.8.

Preparative TLC can be used for the purification of small quantities of material. For larger scale purification, column chromatography is the method of choice. The solvent system determined by TLC is often adapted for column chromatography.

Table 3: Example TLC Solvent Systems for Separation of Substituted Benzaldehydes

Solvent System (v/v)Typical ApplicationExpected Rf Range
Ethyl Acetate / Hexane (1:9 to 1:1)Separation of moderately polar benzaldehydes0.2 - 0.7
Dichloromethane / Hexane (1:4 to 1:1)Separation of less polar benzaldehydes0.3 - 0.8
Methanol / Dichloromethane (1:99 to 5:95)Separation of more polar benzaldehydes or impurities0.1 - 0.5

Spectrophotometric Methods for Quantitative Analysis

UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. Aromatic compounds, including benzaldehyde derivatives, typically exhibit strong UV absorbance due to the presence of the benzene (B151609) ring and the carbonyl group.

Electrochemical Methods for Detection and Characterization

Electrochemical methods can provide valuable information about the redox properties of molecules and can be used for both qualitative and quantitative analysis. Techniques such as cyclic voltammetry can be employed to study the oxidation and reduction potentials of this compound. The presence of the electron-withdrawing fluorine and trifluoromethyl groups, as well as the reducible aldehyde group, suggests that this compound would be electrochemically active.

The electrochemical behavior of substituted benzaldehydes has been studied, and it is known that the reduction potentials are influenced by the nature and position of the substituents on the aromatic ring. However, specific electrochemical data for this compound is scarce in the literature.

Development of Novel Analytical Sensors and Probes

The development of novel sensors and probes for the selective detection of specific analytes is a rapidly growing area of research. For aldehydes, fluorescent probes have been developed that undergo a chemical reaction with the aldehyde group, leading to a change in their fluorescence properties. This change can be a "turn-on" or "turn-off" of fluorescence, or a shift in the emission wavelength, which can be correlated to the concentration of the aldehyde.

While there are no reports of sensors specifically designed for this compound, the general principles of aldehyde-responsive fluorescent probes could potentially be adapted for its detection. Such sensors could offer high sensitivity and selectivity, making them valuable tools for various applications, including environmental monitoring and process control. The development of such sensors would likely involve the synthesis of a fluorophore that can selectively react with the aldehyde group of the target molecule.

Purity Profiling and Impurity Identification

Purity profiling is a critical aspect of the chemical analysis of this compound, ensuring its suitability for subsequent applications. The process involves the use of high-resolution chromatographic and spectroscopic techniques to separate, identify, and quantify the main component and any accompanying impurities.

The synthesis of this compound is reasonably achieved through the Suzuki-Miyaura cross-coupling of 2-fluoro-4-bromobenzaldehyde with 3-(trifluoromethyl)phenylboronic acid. This synthetic pathway can potentially introduce several process-related impurities. These may include unreacted starting materials, homocoupling by-products of both the aryl bromide and the boronic acid, as well as products arising from dehalogenation or protodeboronation side reactions.

A combination of analytical techniques is typically employed for a thorough purity assessment. High-Performance Liquid Chromatography (HPLC) with UV detection is a primary tool for quantifying the purity of the final product and detecting non-volatile impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and semi-volatile impurities. For unequivocal structure elucidation of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR, is indispensable. The use of ¹⁹F NMR is especially powerful for tracking fluorine-containing reactants and by-products.

Below are data tables summarizing potential impurities and the typical analytical methods used for their detection and characterization.

Table 1: Potential Impurities in the Synthesis of this compound

Impurity NameChemical StructureOrigin
2-Fluoro-4-bromobenzaldehydeUnreacted starting material
3-(Trifluoromethyl)phenylboronic acidUnreacted starting material
3,3'-Bis(trifluoromethyl)biphenylHomocoupling of 3-(trifluoromethyl)phenylboronic acid
5,5'-Difluoro-2,2'-diformylbiphenylHomocoupling of 2-fluoro-4-bromobenzaldehyde
2-Fluorobenzaldehyde (B47322)Dehalogenation of 2-fluoro-4-bromobenzaldehyde
Benzaldehyde, 3-(trifluoromethyl)-Protodeboronation of 3-(trifluoromethyl)phenylboronic acid

Table 2: Analytical Techniques for Purity Profiling

TechniquePurposeTypical Conditions
HPLC Purity assessment and quantification of non-volatile impurities.Column: C18 (e.g., 4.6 x 250 mm, 5 µm)Mobile Phase: Gradient of Acetonitrile and WaterDetector: UV at 254 nm
GC-MS Identification and quantification of volatile and semi-volatile impurities.Column: Capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm)Carrier Gas: HeliumIonization: Electron Ionization (EI)
¹H NMR Structural elucidation of the main compound and impurities.Solvent: CDCl₃ or DMSO-d₆Frequency: 400 MHz or higher
¹⁹F NMR Specific detection and characterization of fluorine-containing compounds.Solvent: CDCl₃ or DMSO-d₆Frequency: 376 MHz or higher

Future Research and Emerging Trends in the Chemistry of this compound

The unique structural characteristics of this compound, a molecule featuring a biaryl backbone with distinct fluorine and trifluoromethyl substituents, position it as a compound of significant interest for future chemical exploration. The electron-withdrawing nature of the fluorine and trifluoromethyl groups enhances the electrophilicity of the benzaldehyde moiety, making it a versatile intermediate for various chemical transformations. Emerging research directions are focused on leveraging its distinct reactivity and properties for novel applications in materials science and catalysis. This article explores the prospective avenues of research, from selective functionalization and sustainable synthesis to the integration of computational modeling and automated chemical processes.

Q & A

Q. What are the common synthetic routes for 2-fluoro-4-[3-(trifluoromethyl)phenyl]benzaldehyde?

Methodological Answer: The compound can be synthesized via:

  • Suzuki-Miyaura Cross-Coupling : Aryl halides (e.g., brominated benzaldehyde derivatives) are reacted with 3-(trifluoromethyl)phenylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) in a solvent system like toluene/ethanol/water (3:1:1) at 80–100°C .
  • Oxidation of Benzyl Alcohol Precursors : The benzyl alcohol intermediate is oxidized using KMnO₄ in acidic conditions (e.g., H₂SO₄) to yield the aldehyde group .

Q. Key Reagents and Conditions

StepReagents/ConditionsPurpose
CouplingPd(PPh₃)₄, Na₂CO₃, toluene/EtOH/H₂OCross-coupling of aryl halides
OxidationKMnO₄, H₂SO₄, 60°CAlcohol-to-aldehyde conversion

Q. How is this compound characterized spectroscopically?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. Fluorine substituents cause splitting in aromatic proton signals (e.g., para-fluorine induces deshielding) .
    • ¹⁹F NMR : Distinct signals for -F and -CF₃ groups (e.g., -CF₃ at δ -62 to -65 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 192.11 (C₈H₄F₄O⁺) confirmed via high-resolution MS .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be optimized for this compound to improve yield?

Methodological Answer:

  • Catalyst Selection : Use Pd(OAc)₂ with SPhos ligand for enhanced electron-deficient aryl coupling .
  • Solvent Optimization : Replace toluene with DMF for better solubility of fluorinated intermediates.
  • Temperature Control : Maintain 90°C for 12 hours to ensure complete conversion.

Data Contradiction Note : Lower yields (<50%) reported in aqueous systems (e.g., ethanol/water) due to poor solubility of fluorinated intermediates. Switch to anhydrous DMF improves yield to >75% .

Q. How to resolve contradictory NMR data for fluorinated aromatic protons in this compound?

Methodological Answer:

  • Computational Modeling : Compare experimental ¹H NMR shifts with density functional theory (DFT)-calculated values (e.g., using Gaussian09 with B3LYP/6-31G* basis set) to assign ambiguous peaks .
  • Variable Temperature NMR : Conduct experiments at 173 K to reduce signal splitting caused by dynamic effects (e.g., hindered rotation of -CF₃ groups) .

Q. What strategies mitigate steric hindrance during nucleophilic substitution reactions involving this compound?

Methodological Answer:

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves regioselectivity under controlled dielectric heating .
  • Bulky Base Selection : Use KOtBu instead of NaH to deprotonate hindered positions selectively .

Q. How does the compound’s electronic structure influence its reactivity in organofluorine chemistry?

Methodological Answer:

  • Electron-Withdrawing Effects : The -CF₃ group decreases electron density at the aromatic ring, making it susceptible to nucleophilic attack at the aldehyde position.
  • Hammett Parameters : σₚ values for -CF₃ (+0.54) and -F (+0.06) predict enhanced electrophilicity at the aldehyde carbon .

Q. What are the best practices for handling and storing this compound to ensure stability?

Methodological Answer:

  • Storage : Under argon at -20°C to prevent oxidation of the aldehyde group .
  • Purification : Use silica gel chromatography with hexane/ethyl acetate (4:1) to separate degradation products .

Q. How is this compound utilized in designing fluorinated bioactive probes?

Methodological Answer:

  • Fluorine Scan Studies : Replace non-fluorinated aromatic groups in lead compounds with this aldehyde to assess metabolic stability improvements (e.g., in CYP450 assays) .
  • Probe Functionalization : React the aldehyde with hydrazine derivatives to form Schiff bases for imaging applications (e.g., fluorescence tagging) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.